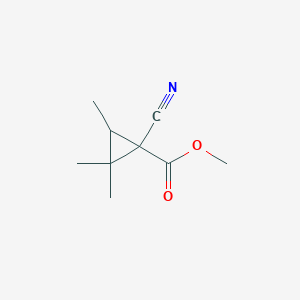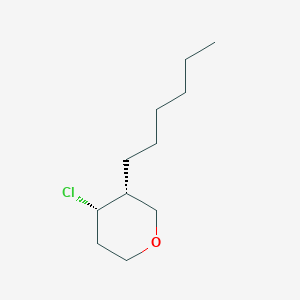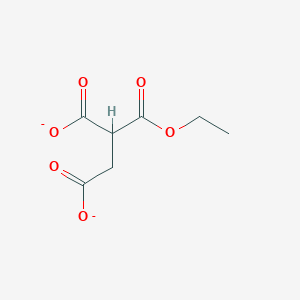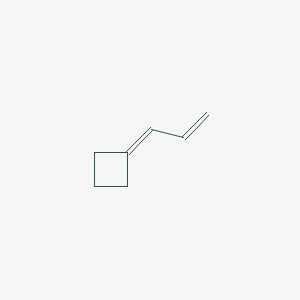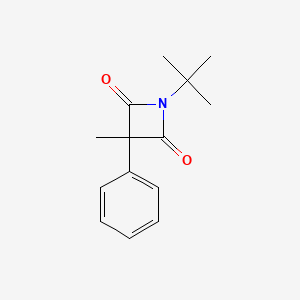
2-Hydrazinylidene-3-oxobutanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinylidene-3-oxobutanethioamide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NH-N=CH-
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-3-oxobutanethioamide typically involves the reaction of hydrazine derivatives with α-dicarbonyl compounds. One common method involves the condensation of hydrazine with 3-oxobutanethioamide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic solution, often in the presence of a base to facilitate the nucleophilic attack .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2-Hydrazinylidene-3-oxobutanethioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .
科学的研究の応用
2-Hydrazinylidene-3-oxobutanethioamide has several applications in scientific research:
作用機序
The mechanism of action of 2-Hydrazinylidene-3-oxobutanethioamide involves its interaction with biological molecules. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Hydrazones of α-dicarbonyl compounds: These compounds share a similar structure and reactivity profile.
Benzimidazole derivatives: These compounds also contain nitrogen heterocycles and have similar applications in pharmaceuticals.
Uniqueness
2-Hydrazinylidene-3-oxobutanethioamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions.
特性
CAS番号 |
61254-85-1 |
|---|---|
分子式 |
C4H7N3OS |
分子量 |
145.19 g/mol |
IUPAC名 |
2-hydrazinylidene-3-oxobutanethioamide |
InChI |
InChI=1S/C4H7N3OS/c1-2(8)3(7-6)4(5)9/h6H2,1H3,(H2,5,9) |
InChIキー |
UUBOMIMESXRJDC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=NN)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


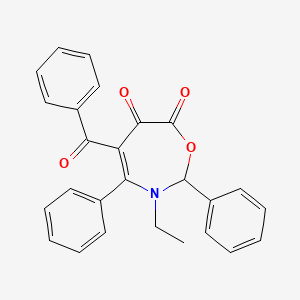
![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)
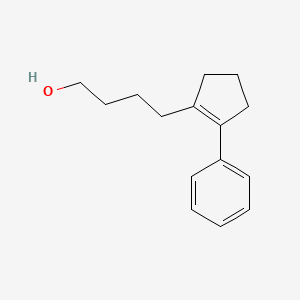
![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)

![4-[4-(2-Methoxy-2-oxoethyl)phenyl]butanoic acid](/img/structure/B14589477.png)

